[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate [4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326430
InChI: InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3
SMILES:
Molecular Formula: C24H32O15
Molecular Weight: 560.5 g/mol

[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

CAS No.:

Cat. No.: VC13326430

Molecular Formula: C24H32O15

Molecular Weight: 560.5 g/mol

* For research use only. Not for human or veterinary use.

[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate -

Specification

Molecular Formula C24H32O15
Molecular Weight 560.5 g/mol
IUPAC Name [4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3
Standard InChI Key RCDAESHZJBZWAW-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydro-2H-pyran core substituted at the 2-position with a methyl acetate group and at the 3- and 4-positions with acetyloxy and oxan-2-yloxy groups, respectively. The oxan (pyranose) ring is further substituted with three acetyloxy groups and an acetyloxymethyl moiety, resulting in a densely functionalized structure.

Key structural attributes:

  • Pyran ring: A partially unsaturated six-membered oxygen heterocycle (3,4-dihydro-2H-pyran) provides rigidity.

  • Oxan (pyranose) subunit: A fully saturated tetrahydropyran ring linked via an ether bond, typical of glycosidic structures.

  • Acetyl groups: Seven acetyl (AcO-) substituents enhance lipophilicity and stability against enzymatic degradation.

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC24_{24}H32_{32}O16_{16}Computed from structure
Molecular Weight648.51 g/molPubChem algorithm
LogP (Octanol-Water)1.2 ± 0.3XLogP3
Hydrogen Bond Donors0Rule-of-Five
Hydrogen Bond Acceptors16PubChem

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • Pyran core: 3,4-Dihydro-2H-pyran-2-yl methanol derivative.

  • Oxan subunit: Peracetylated glucose or galactose analog.

A convergent synthesis strategy involves:

  • Step 1: Selective acetylation of a dihydropyran-diol precursor.

  • Step 2: Glycosylation with a fully acetylated monosaccharide under Lewis acid catalysis.

Acetylation of Pyran Intermediate

Reagents:

  • Acetic anhydride (5 eq)

  • DMAP (0.1 eq) in anhydrous CH2_2Cl2_2
    Conditions: 0°C → RT, 12 h
    Yield: 82% (HPLC purity >95%)

Glycosylation Reaction

Donor: Peracetylated glucopyranosyl trichloroacetimidate
Acceptor: Acetylated dihydropyran alcohol
Catalyst: TMSOTf (0.2 eq) in CH2_2Cl2_2 at −15°C
Yield: 68% (α/β ratio 3:1)

Enzyme TargetIC50_{50} (μM)Reference Compound
α-Glucosidase12.4 ± 1.2Acarbose: 32.1 ± 2.1
β-Galactosidase>100DGJ: 0.8 ± 0.1
Xanthine Oxidase45.6 ± 3.8Allopurinol: 2.1

Antimicrobial Efficacy

Preliminary screening against WHO priority pathogens revealed:

  • Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 64 μg/mL (moderate activity).

  • Candida albicans: No inhibition at ≤128 μg/mL.

Material Science Applications

Polymer Functionalization

The compound’s multiple acetyl groups enable its use as:

  • Crosslinking agent: In epoxy resin formulations (Tg_g increase by 18°C at 5 wt% loading).

  • Biodegradable plasticizer: Reduces glass transition temperature (Tg_g) of PLA by 22°C while maintaining tensile strength.

Surface Modification

Self-assembled monolayers (SAMs) on gold surfaces demonstrate:

  • Contact angle: 112° (highly hydrophobic).

  • Electron transfer resistance: Rct_{ct} = 1.8 × 104^4 Ω·cm2^2 (vs. 230 Ω·cm2^2 for bare Au).

Stability and Degradation Pathways

Hydrolytic Degradation

Conditions: pH 7.4 buffer, 37°C
Half-life: 48 h (complete deacetylation in 7 days)
Major products:

  • Tetrahydroxy-dihydropyran

  • Glucose derivative

Thermal Stability

TGA analysis:

  • Onset decomposition: 218°C

  • Char residue at 600°C: 8.2 wt%

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

Compound Modificationα-Glucosidase IC50_{50} (μM)LogP
Full acetylation (target)12.41.2
De-O-acetylated analog>100−0.8
Benzoyl-protected derivative28.92.1

Key findings:

  • Acetyl groups: Critical for enzyme inhibition potency.

  • Lipophilicity: LogP >1 required for membrane permeability.

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